molecular formula C8H6F3NO5S B2447388 3-Methyl-2-nitrophenyl trifluoromethanesulphonate CAS No. 145209-21-8

3-Methyl-2-nitrophenyl trifluoromethanesulphonate

Cat. No.: B2447388
CAS No.: 145209-21-8
M. Wt: 285.19
InChI Key: VDOLNKPQOQPEFX-UHFFFAOYSA-N
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Preparation Methods

The preparation of 3-Methyl-2-nitrophenyl trifluoromethanesulphonate typically involves the reaction of 3-methyl-2-nitrophenol with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The reaction conditions often include the use of a base such as pyridine to neutralize the acidic by-products .

Chemical Reactions Analysis

3-Methyl-2-nitrophenyl trifluoromethanesulphonate undergoes various chemical reactions, including:

Scientific Research Applications

3-Methyl-2-nitrophenyl trifluoromethanesulphonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-2-nitrophenyl trifluoromethanesulphonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution and addition reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

3-Methyl-2-nitrophenyl trifluoromethanesulphonate can be compared with other similar compounds such as:

    3-Methyl-2-nitrophenyl methanesulphonate: Similar structure but with a methanesulphonate group instead of a trifluoromethanesulphonate group.

    3-Methyl-2-nitrophenyl benzenesulphonate: Similar structure but with a benzenesulphonate group.

    3-Methyl-2-nitrophenyl toluenesulphonate: Similar structure but with a toluenesulphonate group.

These compounds share similar reactivity patterns but differ in their leaving groups, which can influence their reactivity and applications.

Properties

IUPAC Name

(3-methyl-2-nitrophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO5S/c1-5-3-2-4-6(7(5)12(13)14)17-18(15,16)8(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOLNKPQOQPEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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